molecular formula C18H20O2 B8660827 4-t-Butylphenyl 4-methoxyphenyl ketone CAS No. 66803-01-8

4-t-Butylphenyl 4-methoxyphenyl ketone

Cat. No. B8660827
Key on ui cas rn: 66803-01-8
M. Wt: 268.3 g/mol
InChI Key: PZHNBHBDPZLUFX-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

4-t-Butylphenyl 4-methoxyphenyl ketone (862 mg) obtained in Example 29 was dissolved in N,N-dimethylformamide (35 ml), sodium thiomethoxide (562 mg) was added, and the admixture was refluxed for 3 hours under argon. The reaction mixture was partitioned between 10% aqueous phosphoric acid and ethyl acetate. The ethyl acetate layer was then dried with anhydrous magnesium sulfate and the solvent was removed by reduced-pressure distillation to obtain 794 mg of the title compound (yield: 97%).
Quantity
862 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
562 mg
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:13][CH:12]=2)=[O:10])=[CH:5][CH:4]=1.C[S-].[Na+]>CN(C)C=O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([C:11]2[CH:12]=[CH:13][C:14]([C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:15][CH:16]=2)=[O:10])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
862 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)C(C)(C)C
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
562 mg
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the admixture was refluxed for 3 hours under argon
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between 10% aqueous phosphoric acid and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was then dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by reduced-pressure distillation

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 794 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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